ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-[3-(trifluoromethyl)phenyl]-1H-indole-3-carboxylate
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Overview
Description
ETHYL 1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes a furan ring, a trifluoromethyl group, and an indole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
One common synthetic route involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole core . The furan ring can be introduced through a condensation reaction with a furan-containing aldehyde, and the trifluoromethyl group can be added using a trifluoromethylating agent such as trifluoromethyl iodide . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
ETHYL 1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOLE-3-CARBOXYLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
ETHYL 1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for its broad-spectrum antiviral properties.
Indole-3-acetic acid: A plant hormone with various biological activities.
The unique combination of the furan ring, trifluoromethyl group, and indole core in ETHYL 1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOLE-3-CARBOXYLATE distinguishes it from other similar compounds and contributes to its diverse range of applications.
Properties
Molecular Formula |
C24H20F3NO4 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-[3-(trifluoromethyl)phenyl]indole-3-carboxylate |
InChI |
InChI=1S/C24H20F3NO4/c1-3-31-23(30)22-14(2)28(13-17-8-5-9-32-17)20-11-18(21(29)12-19(20)22)15-6-4-7-16(10-15)24(25,26)27/h4-12,29H,3,13H2,1-2H3 |
InChI Key |
IJHPDBXICIFLJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CO4)C |
Origin of Product |
United States |
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